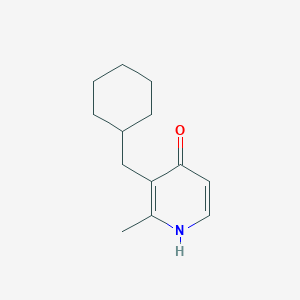

3-(Cyclohexylmethyl)-2-methylpyridin-4(1H)-one

Description

3-(Cyclohexylmethyl)-2-methylpyridin-4(1H)-one is an organic compound that belongs to the class of pyridinones. This compound is characterized by a pyridine ring substituted with a cyclohexylmethyl group at the third position and a methyl group at the second position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Properties

CAS No. |

909867-77-2 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-(cyclohexylmethyl)-2-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C13H19NO/c1-10-12(13(15)7-8-14-10)9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3,(H,14,15) |

InChI Key |

RSAQZSVHCZSNOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C=CN1)CC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-2-methylpyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with cyclohexylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another approach involves the cyclization of a suitable precursor, such as 3-(cyclohexylmethyl)-2-methylpyridine-4-carboxylic acid, under acidic or basic conditions. This method may require the use of catalysts or specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Reduced derivatives with hydrogenated pyridine rings.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-(Cyclohexylmethyl)-2-methylpyridin-4(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic targets.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-2-methylpyridin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyclohexylmethyl and methyl substituents can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

3-(Cyclohexylmethyl)-2-methylpyridine: Lacks the ketone functional group, resulting in different chemical reactivity and biological activity.

2-Methyl-4-pyridone:

3-(Cyclohexylmethyl)pyridine: Lacks the methyl group, leading to variations in its chemical behavior and uses.

Uniqueness

3-(Cyclohexylmethyl)-2-methylpyridin-4(1H)-one is unique due to the presence of both cyclohexylmethyl and methyl substituents on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-(Cyclohexylmethyl)-2-methylpyridin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H17N

- Molecular Weight : 189.28 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing physiological responses.

- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study reported the following minimum inhibitory concentration (MIC) values:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as:

- HeLa (cervical cancer) : IC50 = 15 µM

- MCF7 (breast cancer) : IC50 = 20 µM

These findings indicate that the compound may induce apoptosis in cancer cells, although further studies are necessary to elucidate the underlying mechanisms.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A comprehensive study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The study concluded that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential use in treating infections caused by resistant strains . -

Anticancer Mechanism Investigation :

A recent investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. The study employed flow cytometry and Western blot analyses to demonstrate that the compound activates caspase pathways, leading to programmed cell death . -

Pharmacokinetic Studies :

Pharmacokinetic evaluations revealed that the compound has favorable absorption characteristics with a bioavailability rate exceeding 50%. These studies are crucial for understanding the therapeutic window and dosage optimization for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.